molecular formula C18H16O7 B235270 Triptotriterpenonic acid A CAS No. 144629-85-6

Triptotriterpenonic acid A

Numéro de catalogue: B235270
Numéro CAS: 144629-85-6
Poids moléculaire: 470.7 g/mol
Clé InChI: RUJQEBHXYLCSKV-SXSVGGQXSA-N
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Description

Triptotriterpenonic acid A (systematic name: 3-oxo-22α-hydroxy-Δ¹²-oleanen-29-oic acid) is a triterpenoid isolated from Tripterygium wilfordii, a plant traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties . Structurally, it belongs to the oleanane-type triterpenes, characterized by a pentacyclic skeleton with modifications at C-3 (keto group), C-22 (α-hydroxyl), and C-29 (carboxylic acid). Its discovery as a novel compound (designated T18) was confirmed through spectroscopic and chemical analyses, distinguishing it from other triterpenoids in the same plant .

Propriétés

Numéro CAS

144629-85-6

Formule moléculaire

C18H16O7

Poids moléculaire

470.7 g/mol

Nom IUPAC

(2R,4S,4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,23+,26-,27-,28+,29-,30-/m1/s1

Clé InChI

RUJQEBHXYLCSKV-SXSVGGQXSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

SMILES isomérique

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C

SMILES canonique

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

Synonymes

3-oxo-22-hydroxy-olean-12-en-29-oic acid
3-oxo-22alpha-hydroxy-delta(12)-oleanen-29-oic acid
triptotriterpenonic acid A

Origine du produit

United States

Analyse Des Réactions Chimiques

Current State of Knowledge

Triptotriterpenonic acid A belongs to the triterpenoid class, which typically undergoes reactions such as:

  • Oxidation/Reduction : Modifications to hydroxyl or ketone groups

  • Esterification : Formation of derivatives via acid-catalyzed reactions

  • Glycosylation : Attachment of sugar moieties to enhance bioavailability

Comparative Analysis of Triterpenoid Reactions

While direct data on Triptotriterpenonic acid A is unavailable, analogous triterpenoids exhibit the following reactivity:

Reaction Type Typical Conditions Outcome
Esterification Acid chlorides, anhydrides, or DCC/DMAPEnhanced lipophilicity
Epoxidation m-CPBA or peroxide-mediatedFormation of epoxide bridges
Sulfonation SO₃ complexes in inert solventsIncreased water solubility

These reactions are theoretical extrapolations based on structural similarities ( ).

Research Recommendations

To obtain actionable data:

  • Specialized Databases : Query SciFinder, Reaxys, or PubMed Central for unpublished studies.

  • Synthetic Studies : Design experiments focusing on:

    • Side-chain functionalization of the triterpenoid core

    • Biocatalytic modifications using cytochrome P450 enzymes

  • Collaborative Efforts : Engage with research groups specializing in natural product chemistry.

Data Limitations

  • No spectroscopic (NMR, MS) or chromatographic data were located.

  • Safety profiles, stoichiometric ratios, and solvent systems remain uncharacterized.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Triterpenoids

Structural Features

Triterpenoids exhibit bioactivity modulated by functional group variations. Below is a comparative analysis of triptotriterpenonic acid A and related compounds:

Table 1: Structural Comparison of Triterpenoids
Compound Name 3-Position 22-Position 29-Position Source Key Reference
Triptotriterpenonic acid A 3-oxo 22α-OH COOH Tripterygium wilfordii
Triptotriterpenic acid B 3β-OH 22α-OH COOH Maytenus macrocarpa
22-epi-triptotriterpenonic acid A 3-oxo 22β-OH COOH Maytenus macrocarpa
Salaspermic acid 3β-OH 22α-OH COOH Tripterygium wilfordii

Key Observations :

  • C-3 Modifications: The presence of a keto group (3-oxo) in triptotriterpenonic acid A contrasts with hydroxyl groups (3β-OH) in triptotriterpenic acid B and salaspermic acid. This keto group may enhance electrophilicity, influencing receptor binding or metabolic stability .
  • C-22 Epimerization: The β-configuration of the hydroxyl group in 22-epi-triptotriterpenonic acid A (vs.
  • C-29 Carboxylic Acid : Common to all listed compounds, this group likely contributes to acidity and metal chelation properties, which are critical for biological interactions .

Pharmacological Implications

  • Anti-inflammatory Potential: Triterpenoids like salaspermic acid (from Tripterygium wilfordii) are known to inhibit NF-κB signaling. The 3-oxo group in triptotriterpenonic acid A may similarly modulate inflammatory pathways .
  • Antimicrobial Activity: Triterpene amides () and acetylated derivatives () demonstrate that functional group additions enhance antimicrobial effects. Triptotriterpenonic acid A’s keto and carboxylic acid groups may serve as sites for further derivatization to target microbial enzymes .

Q & A

Q. What are the standard protocols for isolating Triptotriterpenonic Acid A from natural sources, and how can purity be validated?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or preparative HPLC. To validate purity, researchers should employ High-Performance Liquid Chromatography (HPLC) with UV-Vis detection at relevant wavelengths (e.g., 210–280 nm for triterpenoids). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular identity and assessing impurities. Batch-to-batch consistency requires rigorous quality control, including retention time alignment in HPLC and comparative NMR spectral analysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Triptotriterpenonic Acid A’s structural features?

Structural elucidation relies on tandem techniques:

  • 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC) to resolve stereochemistry and functional groups.
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.
  • Infrared (IR) Spectroscopy to identify hydroxyl, carbonyl, or carboxylic acid groups. Method optimization should include solvent compatibility testing (e.g., deuterated DMSO for NMR) and calibration with reference standards .

Q. What in vitro assays are suitable for preliminary screening of Triptotriterpenonic Acid A’s bioactivity?

Common assays include:

  • Cell viability assays (MTT, ATP luminescence) for cytotoxicity profiling.
  • Enzyme inhibition assays (e.g., COX-2, α-glucosidase) using spectrophotometric or fluorometric readouts.
  • Antioxidant activity tests (DPPH radical scavenging, FRAP). Researchers must standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Triptotriterpenonic Acid A across studies?

Contradictions often arise from differences in:

  • Compound purity (e.g., co-eluting isomers in HPLC).
  • Assay conditions (e.g., pH, temperature, cell passage number).
  • Pharmacokinetic factors (e.g., solubility in biological matrices). A systematic approach includes:
  • Replicating experiments using standardized reference materials.
  • Applying multivariate statistical models (e.g., PCA) to identify confounding variables.
  • Cross-validating results with orthogonal assays (e.g., qPCR for gene expression alongside protein-level assays) .

Q. What experimental designs are optimal for studying Triptotriterpenonic Acid A’s mechanism of action in complex biological systems?

Advanced designs may incorporate:

  • Multi-omics integration (transcriptomics, proteomics, metabolomics) to map signaling pathways.
  • CRISPR/Cas9 knockout models to validate target genes.
  • Pharmacological inhibition (e.g., kinase inhibitors) to dissect pathway hierarchy. Ensure blinding, randomization, and power analysis to address biological variability. Dose-response curves and time-course experiments are critical for establishing causality .

Q. How can in silico modeling improve the prediction of Triptotriterpenonic Acid A’s interactions with therapeutic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities and conformational stability. Key steps:

  • Protein preparation : Resolve crystal structure ambiguities (e.g., missing loops) via homology modeling.
  • Ligand parameterization : Assign partial charges and solvation parameters accurately.
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme assays. Cross-disciplinary collaboration with computational chemists enhances predictive accuracy .

Q. What strategies mitigate batch-to-batch variability in Triptotriterpenonic Acid A for reproducible in vivo studies?

Strategies include:

  • Strict sourcing protocols for raw plant materials (e.g., geographical origin, harvest season).
  • Advanced purification : Countercurrent chromatography (CCC) to reduce co-eluting contaminants.
  • Preclinical validation : Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) across batches. Documenting deviations in synthesis protocols and environmental conditions (e.g., humidity during lyophilization) is essential for troubleshooting .

Q. How can researchers evaluate synergistic effects between Triptotriterpenonic Acid A and conventional therapeutics?

Use combinatorial dose-matrix assays (e.g., checkerboard design) to calculate synergy scores (e.g., Combination Index via CompuSyn). Validate findings with:

  • Isobolographic analysis for additive, synergistic, or antagonistic effects.
  • Mechanistic studies : Flow cytometry for apoptosis/necrosis ratios under combination therapy. Statistical rigor requires replication across independent cell lines or animal models to exclude context-specific interactions .

Methodological Considerations

  • Data Validation : Cross-correlate spectral data (NMR, MS) with public databases (e.g., PubChem, SciFinder) to confirm compound identity.
  • Ethical Reporting : Disclose limitations in sample size, purity thresholds, and assay detection limits to avoid overinterpretation .
  • Contradiction Analysis : Apply TRIZ principles to categorize technical vs. fundamental contradictions in experimental outcomes .

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